molecular formula C17H19N5O2 B8760016 4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)-

4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)-

Cat. No.: B8760016
M. Wt: 325.4 g/mol
InChI Key: XLESLWHDVUIEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)- is a heterocyclic compound that combines the structural features of pyrimidinone, benzimidazole, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)- typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Attachment of the benzimidazole to the pyrimidinone core: This step often involves the use of a suitable linker, such as a halomethyl derivative, to connect the benzimidazole to the pyrimidinone ring.

    Introduction of the morpholine group: This can be done through nucleophilic substitution reactions, where the morpholine is introduced to the pyrimidinone core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidinone.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    Benzimidazole derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole share structural similarities and are studied for similar applications.

    Pyrimidinone derivatives: Compounds such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine are also of interest in medicinal chemistry.

Uniqueness: 4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)- is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(1-methylbenzimidazol-2-yl)methyl]-4-morpholin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H19N5O2/c1-21-13-5-3-2-4-12(13)18-15(21)10-14-19-16(11-17(23)20-14)22-6-8-24-9-7-22/h2-5,11H,6-10H2,1H3,(H,19,20,23)

InChI Key

XLESLWHDVUIEMT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC3=NC(=CC(=O)N3)N4CCOCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product is prepared according to the procedure described in Example 3, using 300 mg of sodium [4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate and 280 mg of N-methyl-1,2-phenylenediamine in place of the 4-bromobenzene-1,2-diamine. After purification by silica column chromatography, eluent: a gradient of the pure CH2Cl2 eluent to CH2Cl2/MeOH: 90/10, 225 mg of 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(morpholin-4-yl)pyrimidin-4(3H)-one are obtained in the form of a white solid, the characteristics of which are the following:

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